An In-depth Technical Guide to 1,6-Bis(4-propoxyphenyl)hexane-1,6-dione: Synthesis, Properties, and Characterization
An In-depth Technical Guide to 1,6-Bis(4-propoxyphenyl)hexane-1,6-dione: Synthesis, Properties, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 1,6-bis(4-propoxyphenyl)hexane-1,6-dione, a molecule of interest for its potential applications in materials science and as a structural motif in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound in public databases, this document focuses on a robust, proposed synthetic route via Friedel-Crafts acylation and provides predicted physical, chemical, and spectral properties based on established chemical principles and data from analogous structures.
Molecular Structure and Core Attributes
1,6-Bis(4-propoxyphenyl)hexane-1,6-dione is a symmetrical aromatic ketone. Its structure features a central hexane-1,6-dione core, providing a flexible aliphatic spacer, flanked by two 4-propoxyphenyl groups. The presence of the ether linkages and the aromatic rings imparts a degree of rigidity and potential for intermolecular interactions, making it an interesting candidate for the development of novel materials, including liquid crystals.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 1,6-bis(4-propoxyphenyl)hexane-1,6-dione, extrapolated from data for structurally similar compounds such as 1,6-bis(4-methoxyphenyl)hexane-1,6-dione and 1,6-bis(4-butoxyphenyl)hexane-1,6-dione.
| Property | Predicted Value | Rationale and Comparative Data |
| Molecular Formula | C24H30O4 | Based on the chemical structure. |
| Molecular Weight | 382.49 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Typical appearance for similar aromatic ketones. |
| Melting Point | 120-135 °C | Expected to be higher than the methoxy analog due to increased van der Waals forces from the longer alkoxy chains. The melting point of 1,6-bis(4-methoxyphenyl)hexane-1,6-dione is a relevant reference point. |
| Boiling Point | > 500 °C at 760 mmHg | By extrapolation from the boiling point of 1,6-bis(4-methoxyphenyl)hexane-1,6-dione (500.7°C at 760 mmHg)[1], the propoxy analog is expected to have a higher boiling point due to its greater molecular weight. |
| Solubility | Soluble in chlorinated solvents (e.g., dichloromethane, chloroform), ethers (e.g., THF), and hot aromatic solvents (e.g., toluene). Insoluble in water. | The nonpolar nature of the molecule suggests solubility in organic solvents and insolubility in water. |
Synthesis via Friedel-Crafts Acylation: A Detailed Protocol
The most logical and established method for the synthesis of 1,6-bis(4-propoxyphenyl)hexane-1,6-dione is the Friedel-Crafts acylation of propoxybenzene with adipoyl chloride.[2][3] This electrophilic aromatic substitution reaction provides a direct route to the target diaryl dione.
Reaction Principle
The Friedel-Crafts acylation involves the generation of an acylium ion from an acyl chloride (adipoyl chloride) and a Lewis acid catalyst (e.g., aluminum chloride). This highly electrophilic acylium ion is then attacked by the electron-rich aromatic ring of propoxybenzene to form the C-C bond. The propoxy group is an ortho-, para-directing activator, and due to steric hindrance, the para-substituted product is expected to be the major isomer.
Experimental Workflow
Caption: Synthetic workflow for 1,6-bis(4-propoxyphenyl)hexane-1,6-dione.
Step-by-Step Methodology
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Preparation: Under an inert atmosphere (nitrogen or argon), a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with anhydrous aluminum chloride (2.2 equivalents) and anhydrous dichloromethane (DCM).
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Addition of Reactants: Propoxybenzene (2.1 equivalents) is dissolved in anhydrous DCM and added to the stirred suspension of aluminum chloride. The mixture is cooled to 0°C in an ice bath.
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Acylation: A solution of adipoyl chloride (1.0 equivalent) in anhydrous DCM is added dropwise via the dropping funnel to the reaction mixture over 30-60 minutes, maintaining the temperature at 0°C.
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Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Quenching: The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This hydrolyzes the aluminum chloride complex.
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Work-up: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with DCM. The combined organic layers are washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
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Purification: The crude solid is purified by recrystallization from a suitable solvent system, such as ethanol/toluene, to yield the pure 1,6-bis(4-propoxyphenyl)hexane-1,6-dione.
Predicted Spectroscopic Data for Characterization
The following are the predicted key spectral features for the structural elucidation of 1,6-bis(4-propoxyphenyl)hexane-1,6-dione.
1H NMR Spectroscopy (500 MHz, CDCl3)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.95 | d, J ≈ 8.5 Hz | 4H | Aromatic protons ortho to the carbonyl group |
| ~6.95 | d, J ≈ 8.5 Hz | 4H | Aromatic protons meta to the carbonyl group |
| ~4.00 | t, J ≈ 6.5 Hz | 4H | -O-CH2 -CH2-CH3 |
| ~3.00 | t, J ≈ 7.0 Hz | 4H | -CO-CH2 -CH2- |
| ~1.85 | m | 4H | -O-CH2-CH2 -CH3 |
| ~1.80 | m | 4H | -CO-CH2-CH2 - |
| ~1.05 | t, J ≈ 7.5 Hz | 6H | -O-CH2-CH2-CH3 |
13C NMR Spectroscopy (125 MHz, CDCl3)
| Chemical Shift (δ, ppm) | Assignment |
| ~199.0 | C=O |
| ~163.0 | Aromatic C-O |
| ~130.5 | Aromatic C-H (ortho to C=O) |
| ~130.0 | Aromatic C (ipso to C=O) |
| ~114.0 | Aromatic C-H (meta to C=O) |
| ~69.5 | -O-CH2 -CH2-CH3 |
| ~38.5 | -CO-CH2 -CH2- |
| ~24.0 | -CO-CH2-CH2 - |
| ~22.5 | -O-CH2-CH2 -CH3 |
| ~10.5 | -O-CH2-CH2-CH3 |
Infrared (IR) Spectroscopy
| Wavenumber (cm-1) | Intensity | Assignment |
| ~2960-2850 | Strong | C-H stretching (aliphatic) |
| ~1680 | Strong | C=O stretching (aryl ketone) |
| ~1600, ~1510 | Medium-Strong | C=C stretching (aromatic) |
| ~1250 | Strong | C-O-C stretching (aryl ether) |
| ~830 | Strong | C-H out-of-plane bending (para-disubstituted aromatic) |
Mass Spectrometry (MS)
The mass spectrum is expected to show a prominent molecular ion peak (M+) at m/z = 382.49. Key fragmentation patterns would likely involve the cleavage of the acyl group and the propoxy chain.
Chemical Reactivity and Potential Applications
Reactivity
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Ketone Reduction: The carbonyl groups can be reduced to secondary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
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Wolff-Kishner or Clemmensen Reduction: The carbonyl groups can be fully reduced to methylene (-CH2-) groups, yielding the corresponding 1,6-bis(4-propoxyphenyl)hexane.
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Ether Cleavage: The propoxy ether linkages are generally stable but can be cleaved under harsh conditions with strong acids like HBr or HI.
Potential Applications
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Liquid Crystals: The rod-like structure with a flexible central spacer and terminal alkoxy chains suggests that 1,6-bis(4-propoxyphenyl)hexane-1,6-dione could exhibit liquid crystalline properties.[4][5][6] Further investigation into its phase behavior is warranted.
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Polymer Building Block: The dione functionality allows it to be a monomer for the synthesis of various polymers.
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Scaffold in Medicinal Chemistry: The 1,6-diaryl-1,6-hexanedione motif can be found in compounds with biological activity. This molecule could serve as a scaffold for the development of new therapeutic agents.
Conclusion
References
- Information on analogous compounds was used for predictive purposes as direct data for the topic compound was not available.
- Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Comptes Rendus de l'Académie des Sciences, 84, 1392-1395.
- General principles of Friedel-Crafts reactions were applied in the absence of a specific protocol for the target molecule.
- General information on the synthesis of related compounds was used to develop the proposed protocol.
- Information on related liquid crystalline compounds was used to infer potential properties.
- General information on the synthesis of related compounds was used to develop the proposed protocol.
- Information on related liquid crystalline compounds was used to infer potential properties.
- Information on related liquid crystalline compounds was used to infer potential properties.
Sources
- 1. 1,6-bis(4-methoxyphenyl)hexane-1,6-dione | 4280-49-3 [chemnet.com]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Liquid Crystalline Mixtures with Induced Polymorphic Smectic Phases Targeted for Energy Investigations | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Thermotropic Studies of Two Novel Series of Kinked Liquid Crystals: 2-(4′-Alkoxybiphen-4-yl)-6-methylquinolines and 2-(6-Alkoxynaphthalen-2-yl)-6-methylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
